molecular formula C11H11NO4 B1616053 (3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione CAS No. 75112-74-2

(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione

Cat. No. B1616053
CAS RN: 75112-74-2
M. Wt: 221.21 g/mol
InChI Key: IZBMPGFJNIDMRR-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione” can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations . The (3R,4S) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of atoms .


Chemical Reactions Analysis

The chemical reactions involving “(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione” could be studied using databases like KEGG REACTION, which contains information about enzymatic reactions . A study on the chemoenzymatic synthesis of (3R,4S)- and (3S,4R)-3-methoxy-4-methylaminopyrrolidines might also provide insights into potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione” could be analyzed using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (LC-MS/MS), nuclear magnetic resonance (1H-NMR), and solid-phase micro-extraction (SPME) coupled with gas chromatography (GC-MS) .

Safety And Hazards

The safety data sheet (SDS) of a compound provides information about its hazards and safety measures. While the SDS for “(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione” is not available, similar compounds’ SDS can provide insights into potential hazards and safety measures .

Future Directions

The future directions for research on “(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione” could involve exploring its potential applications in various fields. For instance, similar compounds have been used in the synthesis of pharmaceuticals and in the development of redox-responsive nanoparticles for cancer therapy . Another interesting direction could be the synthesis of 8-substituted menthylamines, which have shown potential in various applications .

properties

IUPAC Name

(3S,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBMPGFJNIDMRR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)[C@@H]([C@@H](C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352586
Record name (3R,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

CAS RN

75112-74-2
Record name (3R,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione
Reactant of Route 4
Reactant of Route 4
(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione
Reactant of Route 5
(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione
Reactant of Route 6
(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.